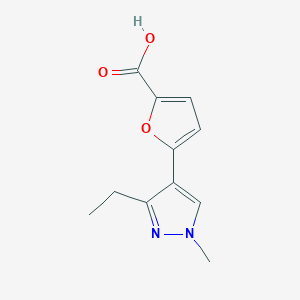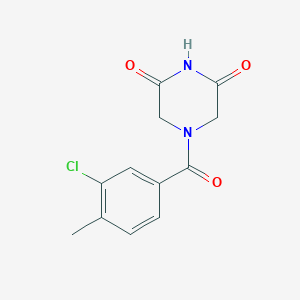![molecular formula C11H13ClN2S B7582441 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride, also known as THI, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. THI is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride is not fully understood. However, it has been proposed that 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride acts by inhibiting the activity of enzymes involved in various cellular processes. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA.
Biochemical and Physiological Effects
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an attractive target for drug development. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been shown to have a wide range of biological activities, making it a versatile compound for use in various assays. However, 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride. One area of research is the development of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride derivatives with improved solubility and bioavailability. Another area of research is the identification of the molecular targets of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride, which may provide insights into its mechanism of action. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride may also be investigated for its potential use in combination therapy with other anticancer or antiviral agents. Finally, 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride may be investigated for its potential use in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride involves the reaction of 2-aminothiophene with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2,3-dihydro-1H-imidazo[1,2-a]pyridine in the presence of sodium hydride to yield 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antiviral, and antibacterial properties. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. 3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride has antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-6-13-9(8-12-11(13)5-1)10-4-3-7-14-10;/h3-4,7-8H,1-2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOSGFXBYNUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=CS3)C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)


![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol](/img/structure/B7582445.png)
